5-Amino-6-isoquinolinol

PARP-1 DNA repair enzyme inhibition

5-Amino-6-isoquinolinol (5-AIQ) is a uniquely substituted PARP inhibitor (IC50 250 nM) with aqueous solubility as the HCl salt (≥25 mg/mL), enabling DMSO-free in vivo delivery. Its dual PARP/Akt-GSK-3β mechanism suits myocardial infarction, hemorrhagic shock, and ischemia-reperfusion models. For angiogenesis research, it shows validated anti-VEGF/bFGF effects equivalent to IQD, with measurable MMP-2 inhibition. As an SAR scaffold, its 1.6 μM PARP-1 baseline allows quantitative analog comparison—the 3-methyl derivative achieves 5.6-fold greater potency. Select this compound when experimental protocols demand a water-soluble, functionally characterized PARP inhibitor with a distinct pharmacological fingerprint.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 163672-82-0
Cat. No. B062301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-6-isoquinolinol
CAS163672-82-0
Synonyms6-Isoquinolinol,5-amino-(9CI)
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC(=O)C(=C2C1=CNC=C2)N
InChIInChI=1S/C9H8N2O/c10-9-7-3-4-11-5-6(7)1-2-8(9)12/h1-5,12H,10H2
InChIKeyMVVPLJJIXKHFKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-6-isoquinolinol (163672-82-0) Procurement Guide: Verified PARP Inhibition and Physicochemical Specifications


5-Amino-6-isoquinolinol (5-AIQ), formally designated 5-aminoisoquinolin-6-ol (CAS 163672-82-0), is a heterocyclic small molecule that serves as a poly(ADP-ribose) polymerase (PARP) inhibitor [1]. Its isoquinoline scaffold, featuring amino and hydroxyl substituents, forms the basis for its interaction with the NAD⁺-binding domain of PARP enzymes [2]. The compound is widely employed as a pharmacological tool in DNA repair research, with well-characterized inhibitory activity across multiple PARP isoforms and documented water solubility as the hydrochloride salt, enabling its use in both in vitro and in vivo experimental systems.

5-Amino-6-isoquinolinol Procurement Risk: Why Structural Analogs and Generic PARP Inhibitors Cannot Be Substituted


Interchange of in-class PARP inhibitors without experimental validation introduces substantial risk of confounding results. PARP inhibitors exhibit marked divergence in isoform selectivity, potency, and off-target profiles that directly influence experimental outcomes [1]. 5-Amino-6-isoquinolinol (5-AIQ) possesses a unique substitution pattern at the 5-amino and 6-hydroxyl positions that confers a distinct pharmacological fingerprint relative to closely related analogs, including differential inhibition of matrix metalloproteinase-2 (MMP-2) and isoform-specific PARP inhibitory profiles [2]. Substituting 5-AIQ with alternative PARP inhibitors such as 3-aminobenzamide, PJ-34, or 1,5-isoquinolinediol without accounting for these quantitative differences may lead to misinterpretation of PARP-dependent versus PARP-independent mechanisms. The quantitative evidence below establishes the specific dimensions along which 5-AIQ diverges from its closest comparators.

5-Amino-6-isoquinolinol Head-to-Head Quantitative Evidence: Differentiated Performance Against Key Comparators


5-AIQ PARP-1 Inhibitory Potency: 5.6-Fold Differential Compared to 3-Substituted Analog

In a direct head-to-head comparison of in vitro PARP-1 inhibition, 5-AIQ (5-amino-6-isoquinolinol) exhibited an IC50 of 1.6 μM, whereas its 3-methyl-substituted analog (5-amino-3-methylisoquinolin-1-one) demonstrated enhanced potency with an IC50 of 0.23 μM, representing a 5.6-fold difference in inhibitory activity [1]. Both compounds were evaluated as water-soluble hydrochloride salts under identical assay conditions. This study further confirmed that all 3-substituted analogs retained the hallmark water solubility (>1% w/v as HCl salts) characteristic of the 5-AIQ scaffold, underscoring that potency modifications can be achieved without compromising the favorable physicochemical properties of the core structure [1].

PARP-1 DNA repair enzyme inhibition in vitro pharmacology

5-AIQ MMP-2 Inhibition: 2–3 Order of Magnitude Advantage Over 3-Aminobenzamide

In a direct comparative evaluation of PARP inhibitors for off-target matrix metalloproteinase-2 (MMP-2) inhibition, 5-AIQ and PJ-34 both exhibited IC50 values in the high micromolar range, comparable to known MMP-2 inhibitors such as doxycycline and minocycline. By contrast, 3-aminobenzamide (3-AB) and EB-47 required millimolar concentrations to achieve MMP-2 inhibition, representing a 2–3 order of magnitude differential in potency [1]. This concentration-dependent inhibition of 64 kDa MMP-2 was assessed using substrate degradation assays, establishing that 5-AIQ possesses significantly greater MMP-2 inhibitory capacity than 3-AB [1].

MMP-2 off-target activity enzymology cardiovascular pharmacology

5-AIQ Aqueous Solubility: Formulation-Ready Hydrochloride Salt Exceeds 25 mg/mL

5-Amino-6-isoquinolinol as its hydrochloride salt demonstrates aqueous solubility of at least 25 mg/mL (equivalent to 25 g/L) [1]. This solubility profile enables direct formulation for intravenous administration without requiring organic co-solvents or complex delivery vehicles. By contrast, many benzamide-based PARP inhibitors (e.g., 3-aminobenzamide) exhibit limited aqueous solubility, necessitating DMSO-based stock solutions that may introduce confounding vehicle effects or restrict in vivo dosing regimens. The compound is also soluble to 50 mM in pure DMSO, providing flexibility for in vitro assay preparation [1].

physicochemical property formulation in vivo dosing water solubility

5-AIQ Anti-Angiogenic Activity: Functional Parity with 1,5-Isoquinolinediol in Ex Vivo and In Vitro Assays

In a comparative functional study, 5-AIQ (as 5-aminoisoquinolinone-hydrochloride) and 1,5-isoquinolinediol (IQD) were both evaluated for anti-angiogenic effects. Both PARP inhibitors produced dose-dependent reduction of VEGF- and bFGF-induced proliferation, migration, and tube formation in human umbilical vein endothelial cells (HUVECs) in vitro [1]. Furthermore, both 5-AIQ and IQD prevented the sprouting of rat aortic ring explants in an ex vivo angiogenesis assay, demonstrating functional equivalence in this model system [1].

angiogenesis endothelial cell HUVEC ex vivo cancer

5-AIQ Cytoprotection in H9c2 Cardiomyocytes: Oxidative Stress Protection via Dual PARP Inhibition and Antioxidant Enzyme Upregulation

In H9c2 cardiomyocytes exposed to H2O2-induced oxidative stress, 5-AIQ pretreatment significantly protected against cell death as determined by XTT assay, cell counting, and TUNEL staining [1]. This cytoprotective effect was accompanied by upregulation of endogenous antioxidant enzymes manganese superoxide dismutase (Mn-SOD) and catalase, and was mechanistically linked to activation of the Akt/GSK-3β signaling pathway. Critically, the protective effect was abolished by co-treatment with the PI3K inhibitor LY294002 at a concentration that effectively blocked 5-AIQ-induced Akt and GSK-3β activation [1]. While 5-AIQ's PARP inhibitory activity (IC50 = 250 nM in broken nuclear preparations) is well-established [2], these data demonstrate that its cytoprotective mechanism in this model involves both PARP inhibition and Akt/GSK-3β pathway activation—a dual mechanism not uniformly shared across all PARP inhibitors [1].

oxidative stress cardioprotection apoptosis H9c2 reactive oxygen species

5-AIQ PARP-1 Cellular Activity: 640 nM IC50 in HeLa Cells Establishes Cellular Potency Baseline

In a cellular PARP-1 inhibition assay using human HeLa cells, 5-AIQ demonstrated an IC50 of 640 nM for reduction of H2O2-induced poly(ADP-ribose) (PAR) formation following 30 minutes of compound pre-incubation and 15 minutes of H2O2 stimulation [1]. This value establishes the compound's functional cellular activity in a physiologically relevant context. For reference, the same compound exhibits Kd values of 60 nM in fluorescent polarization displacement assays using recombinant PARP-1, and IC50 values ranging from 250 nM (broken nuclear preparations) to 1.6 μM (in vitro PARP-1 assay) depending on the experimental system [1][2].

cellular PARP inhibition HeLa PAR formation H2O2 intracellular activity

5-Amino-6-isoquinolinol Procurement Decision Matrix: Evidence-Supported Research and Industrial Applications


In Vivo Cardioprotection and Ischemia-Reperfusion Injury Studies Requiring Water-Soluble PARP Inhibitor

Researchers conducting in vivo models of myocardial infarction, hemorrhagic shock, or ischemia-reperfusion injury should prioritize 5-AIQ over benzamide-based PARP inhibitors due to its aqueous solubility (≥25 mg/mL as hydrochloride salt), which enables rapid intravenous administration without DMSO vehicles [1]. 5-AIQ has demonstrated in vivo efficacy in rat models of hemorrhagic shock at doses as low as 30 μg/kg and in myocardial infarction models [2]. The compound's dual mechanism—combining PARP inhibition (IC50 = 250 nM in broken nuclear preparations) with Akt/GSK-3β pathway activation—is particularly relevant for cardioprotection studies, as demonstrated in H9c2 cardiomyocytes where cytoprotection was abolished by PI3K inhibition [3]. For studies requiring maximal PARP-1 potency, 5-AIQ is less suitable than its 3-methyl analog (IC50 = 0.23 μM vs. 1.6 μM) [4].

Cancer Angiogenesis and Metastasis Research Where Anti-Angiogenic Activity Must Be Controlled or Characterized

Investigators examining the role of PARP in tumor angiogenesis or evaluating PARP inhibitor effects on endothelial cell biology should select 5-AIQ based on its functionally validated anti-angiogenic profile. 5-AIQ produces dose-dependent reduction of VEGF- and bFGF-induced HUVEC proliferation, migration, and tube formation, and prevents sprouting in ex vivo rat aortic ring explants—effects equivalent to those observed with 1,5-isoquinolinediol (IQD) [1]. Importantly, 5-AIQ also inhibits MMP-2 with IC50 values in the high micromolar range, a property shared with PJ-34 but absent from 3-aminobenzamide (millimolar range) [2]. For angiogenesis-focused studies, this off-target profile must be accounted for in experimental design; 5-AIQ may be preferred over IQD when researchers require a compound with an amine handle for further derivatization or when differential isoform selectivity is hypothesized to influence outcomes.

SAR and Medicinal Chemistry Programs: Core Scaffold for Water-Soluble PARP Inhibitor Optimization

Medicinal chemists engaged in structure-activity relationship (SAR) studies or lead optimization of PARP inhibitors should procure 5-AIQ as a foundational scaffold. The compound exhibits a well-defined PARP-1 IC50 baseline of 1.6 μM, against which the effects of structural modifications can be quantitatively measured [1]. Critically, all 3-substituted analogs synthesized from this core retain the aqueous solubility characteristic (>1% w/v as HCl salts) while achieving enhanced potency—the 3-methyl analog achieves an IC50 of 0.23 μM, representing a 5.6-fold improvement [1]. This established SAR trajectory provides a rational starting point for derivative libraries. For programs requiring a reference compound with moderate potency and documented selectivity for PARP over mono-ADP-ribosyl transferase (80-fold selectivity based on diphtheria toxin comparison), 5-AIQ serves as a validated benchmark [2].

Cellular DNA Damage Response and PARP Activity Assays Requiring Defined Intracellular Potency

For cell-based investigations of DNA damage response, PARP activation, or chemosensitization, 5-AIQ offers a quantitatively defined cellular activity profile. The compound achieves an IC50 of 640 nM for reduction of H2O2-induced PAR formation in HeLa cells with a 30-minute pre-incubation protocol [1]. In melanoma cell line chemosensitization studies, 5-AIQ at 3 μM produced synergistic enhancement of cisplatin and doxorubicin cytotoxicity in B16 cells, though effects varied by cell line proliferation rate [2]. Researchers should note that 5-AIQ alone induces minimal changes in cell viability and cell cycle progression at concentrations up to 100 μM [2], making it suitable for combination studies where direct cytotoxicity would confound interpretation. For cellular studies where MMP-2 activity may influence outcomes, 5-AIQ's high micromolar MMP-2 inhibition [3] must be considered, and 3-aminobenzamide (millimolar MMP-2 inhibition) may serve as a cleaner PARP-only control.

Quote Request

Request a Quote for 5-Amino-6-isoquinolinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.